7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one
CAS No.:
Cat. No.: VC13639766
Molecular Formula: C7H4ClN3O
Molecular Weight: 181.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4ClN3O |
|---|---|
| Molecular Weight | 181.58 g/mol |
| IUPAC Name | 7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C7H4ClN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3H,(H,10,11,12) |
| Standard InChI Key | CRWBTPSWGWPGRD-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(C=NC2=C1NC=NC2=O)Cl |
| Canonical SMILES | C1=C(C=NC2=C1NC=NC2=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a bicyclic pyrido[3,2-d]pyrimidin-4-one core, where the pyridine ring is fused to the pyrimidinone moiety at positions 3 and 2. A chlorine atom is substituted at the 7th position, conferring electrophilic character to the structure. Key spectral data include:
-
¹H NMR: Distinct signals for aromatic protons (δ 7.16–8.18 ppm) and methylene groups (δ 2.78–4.92 ppm) .
-
¹³C NMR: Peaks for carbonyl (δ 162–175 ppm) and aromatic carbons (δ 110–150 ppm) .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 181.58 g/mol | |
| Melting Point | >300°C (decomposes) | |
| Solubility | Low in water; soluble in DMSO | |
| LogP | -0.72 (predicted) |
The high melting point and low solubility align with its rigid aromatic structure and hydrogen-bonding capacity .
Synthetic Methodologies
Cyclization Approaches
A common route involves Horner-Wadsworth-Emmons (HWE) olefination followed by photoisomerization and cyclization. Starting from 4-aminopyrimidine-3-carbaldehydes, HWE reagents introduce substituents at the 7th position, while UV irradiation facilitates Z/E isomerization and ring closure . For example:
-
HWE Olefination: Reacting 4-aminopyrimidine-3-carbaldehyde with phosphonate esters yields α,β-unsaturated ketones.
-
Photoisomerization: UV light induces isomerization, enabling pyridine ring formation.
-
Chlorination: Electrophilic chlorination (e.g., Cl₂, SOCl₂) at the 7th position completes the synthesis .
Functionalization Strategies
Late-stage modifications enable diversification:
-
Buchwald-Hartwig Amination: 7-Bromo derivatives react with amines to form amino-linked analogs .
-
Nucleophilic Aromatic Substitution: Chlorine at C7 can be displaced by thiols or alkoxides under basic conditions .
Applications in Drug Development
Analgesics
The TRPV1 antagonism of 7-chloro derivatives positions them as candidates for chronic pain management. BCTP reversed visceral hypersensitivity in rats at 2 mg/kg (oral) without thermoregulatory side effects .
Anticancer Agents
Incorporation of thiazole or benzyl groups enhances DNA intercalation and topoisomerase inhibition. For example, K4 (2-phenylthiazole derivative) exhibited 75% growth inhibition in HCT-116 colon cancer cells .
Kinase-Targeted Therapies
Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show selectivity for mutant EGFR (T790M), overcoming resistance in non-small cell lung cancer .
| Hazard Statement | Risk | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye protection |
Recent Advances and Future Directions
Green Synthesis
Microwave-assisted cyclization in aqueous media reduces reaction times from hours to minutes (e.g., 15 minutes at 150°C) while maintaining yields >80% .
Hybrid Scaffolds
Fusion with thieno[3,2-d]pyrimidines or pyrano moieties enhances bioavailability. For instance, 4c (allyl-substituted hybrid) showed a 20-fold increase in solubility compared to parent compounds .
Targeted Drug Delivery
Nanoparticle formulations (e.g., Fe₃O₄@SiO₂-SO₃H) improve tumor-specific uptake, reducing off-target effects in preclinical models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume